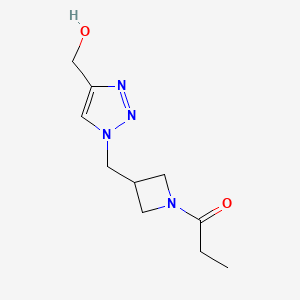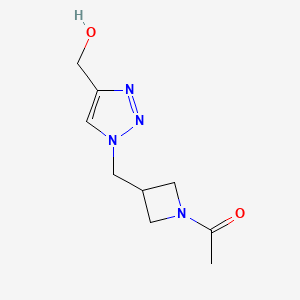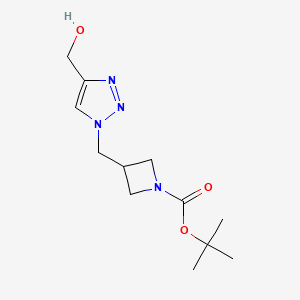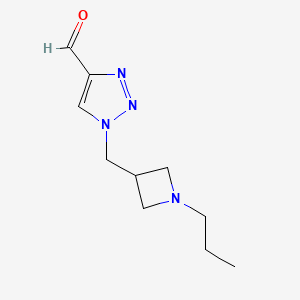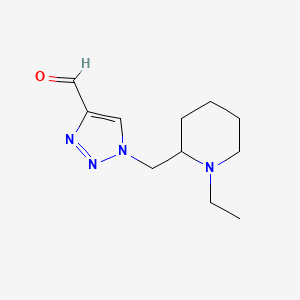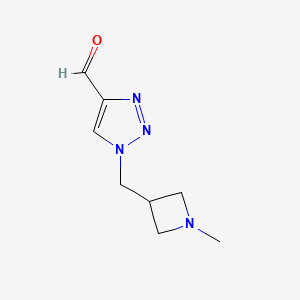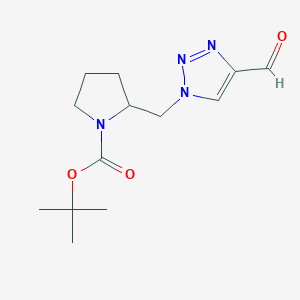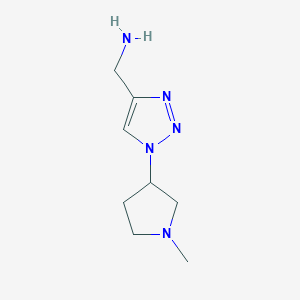
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, or commonly known as AETFP, is a small molecule that has been studied extensively due to its unique properties. AETFP is a heterocyclic compound and is composed of a nitrogen atom, two carbon atoms, and four fluorine atoms. This molecule has been used for a variety of scientific research applications, including drug discovery, chemical synthesis, and biological studies. In recent years, AETFP has become an attractive target for drug development and has been studied for its potential to treat a variety of diseases.
Applications De Recherche Scientifique
1. Catalytic Enantioselective Alkynylation
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol-related compounds have been used in catalytic systems for enantioselective alkynylation. A study demonstrated the use of a similar ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, to achieve high yields and excellent enantioselectivities in the catalytic addition of terminal alkynes to cyclic imines (Munck et al., 2017).
2. Synthesis of Pyrrolin-2-ones
Another application is in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This synthesis involves the rearrangement of chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003).
3. Intermolecular 1,3-Cycloaddition Reactions
Compounds related to (1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol have been utilized in intermolecular 1,3-cycloaddition reactions, leading to the formation of triazoline adducts, which are of interest in organic synthesis (Zanirato, 2002).
4. Corrosion Inhibition Studies
Triazole derivatives, structurally related to the compound , have been investigated as corrosion inhibitors for metals, demonstrating significant inhibition efficiencies (Ma et al., 2017).
5. Asymmetric Michael Addition
Another application is observed in the asymmetric Michael addition of malonate esters to nitroolefins, using bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol as a catalyst. This showcases the utility of such compounds in stereochemical control in organic reactions (Lattanzi, 2006).
Propriétés
IUPAC Name |
[1-(2-azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c9-8(10,11)7-4-15(2-1-13-14-12)3-6(7)5-16/h6-7,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNXOWDRISEPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN=[N+]=[N-])C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



